molecular formula C10H7Cl2OP B13941454 1-Naphthyl phosphorodichloridite CAS No. 6951-02-6

1-Naphthyl phosphorodichloridite

Cat. No.: B13941454
CAS No.: 6951-02-6
M. Wt: 245.04 g/mol
InChI Key: BSEZFPVGYWDGNV-UHFFFAOYSA-N
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Description

1-Naphthyl phosphorodichloridite is an organophosphorus compound with the chemical formula C10H7Cl2OP It is a derivative of naphthalene, where a phosphorodichloridite group is attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthyl phosphorodichloridite can be synthesized through the partial alcoholysis of phosphorus trichloride (PCl3) with 1-naphthol. The reaction proceeds stepwise as follows :

  • PCl3 + ROH → HCl + (RO)PCl2 (phosphochloridite)
  • (RO)PCl2 + ROH → HCl + (RO)2PCl (phosphodichloridite)
  • (RO)2PCl + ROH → HCl + (RO)3P (phosphite)

Industrial Production Methods

Industrial production of this compound typically involves the controlled reaction of phosphorus trichloride with 1-naphthol under anhydrous conditions to prevent hydrolysis. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to avoid oxidation.

Chemical Reactions Analysis

Types of Reactions

1-Naphthyl phosphorodichloridite undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as alcohols and amines, to form corresponding phosphite esters and amides.

    Hydrolysis: In the presence of water, it hydrolyzes to form 1-naphthol and phosphoric acid derivatives.

    Oxidation: It can be oxidized to form phosphorochloridates.

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Mild oxidizing agents, such as hydrogen peroxide, can be used for oxidation reactions.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

Major Products Formed

    Phosphite Esters: Formed from reactions with alcohols.

    Phosphoramidates: Formed from reactions with amines.

    Phosphorochloridates: Formed from oxidation reactions.

Scientific Research Applications

1-Naphthyl phosphorodichloridite has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Naphthyl phosphorodichloridite involves its reactivity with nucleophiles, leading to the formation of phosphite esters and phosphoramidates. The compound acts as an electrophile, with the phosphorus atom being the primary site of attack by nucleophiles. The resulting products can further participate in various biochemical and chemical pathways, depending on the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the reactivity of phosphorodichloridites with the aromatic properties of naphthalene. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industry.

Properties

CAS No.

6951-02-6

Molecular Formula

C10H7Cl2OP

Molecular Weight

245.04 g/mol

IUPAC Name

dichloro(naphthalen-1-yloxy)phosphane

InChI

InChI=1S/C10H7Cl2OP/c11-14(12)13-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H

InChI Key

BSEZFPVGYWDGNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OP(Cl)Cl

Origin of Product

United States

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